1-(2-Phenylacetyl)-2-piperidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

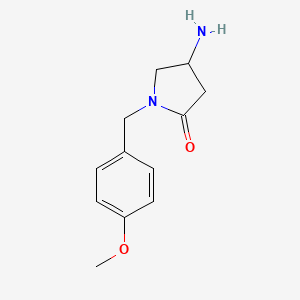

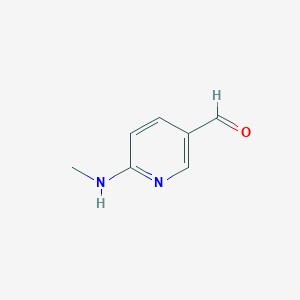

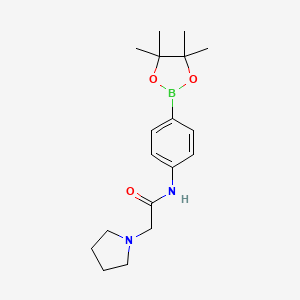

“1-(2-Phenylacetyl)-2-piperidinecarboxylic acid” is an organic compound with the CAS Number: 1017381-24-6 . It has a molecular weight of 247.29 . The IUPAC name for this compound is 1-(phenylacetyl)-3-piperidinecarboxylic acid .

Synthesis Analysis

The synthesis of “this compound” involves the bacterial catabolism of phenylalanine and phenylacetate . The use of 13C- and 14C-labeled phenylacetate was key to investigating this process. These compounds were chemically transformed or enzymatically converted to phenylacetyl-CoA using phenylacetate-CoA ligase (PaaK, the first enzyme of the pathway) .Molecular Structure Analysis

The molecular structure of “this compound” is based on the structures generated from information available in ECHA’s databases . The InChI code for this compound is 1S/C14H17NO3/c16-13(9-11-5-2-1-3-6-11)15-8-4-7-12(10-15)14(17)18/h1-3,5-6,12H,4,7-10H2,(H,17,18) .Chemical Reactions Analysis

The chemical reactions involved in the catabolism of “this compound” are quite complex. Intermediates are processed as CoA thioesters, and the aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase . The reactive non-aromatic epoxide is isomerized to a seven-member O-heterocyclic enol ether, an oxepin. This isomerization is followed by hydrolytic ring cleavage and β-oxidation steps, leading to acetyl-CoA and succinyl-CoA .Scientific Research Applications

Synthesis and Chemical Properties

- 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid derivatives have been synthesized in various forms. For instance, the synthesis of methyl alpha-phenyl-2- and 4-piperidineacetate through rearrangement and esterification processes illustrates the compound's adaptability in chemical synthesis (Naito, Dohmori, & Kotake, 1964).

Biological Activity

- These compounds show significant biological activity, particularly as ligands for the NMDA receptor, highlighting their potential in neuropharmacology (Hutchison et al., 1989).

- They exhibit potent NMDA antagonistic activity and have shown anticonvulsant activity in preclinical models, indicating their potential therapeutic use in neurological disorders (Hutchison et al., 1989).

Anticancer Potential

- Certain derivatives of this compound have been evaluated as anticancer agents. The synthesis of specific hybrids showed strong anticancer activity, suggesting their relevance in cancer research (Rehman et al., 2018).

Structural Studies

- Crystal and molecular structure studies of related compounds, like 4-piperidinecarboxylic acid hydrochloride, provide insights into the structural properties of these compounds, which is crucial for understanding their biological activities (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Role in Metabolic Pathways

- Phenylacetyl-CoA:acceptor oxidoreductase, a molybdenum-iron-sulfur enzyme, utilizes derivatives of phenylacetic acids (closely related to this compound) in anaerobic metabolism of aromatic substrates in certain bacteria (Rhee & Fuchs, 1999).

Neuropharmacology

- Compounds related to this compound have been identified as GABA uptake inhibitors, highlighting their potential in treating neurological disorders (Dhar et al., 1994).

Mechanism of Action

Target of Action

The primary target of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is related to the phenylacetic acid (PAA) pathway . This pathway is involved in the bacterial degradation of aromatic components and is crucial in the metabolism of dietary phenylalanine into phenylacetic acid . The pathway contains several enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .

Mode of Action

It is known that the compound is involved in theincorporation of one atom of molecular oxygen into phenylacetyl-CoA . This reaction is catalyzed by the Py2PaaABCE complex, mediating NADPH consumption and depending strictly on oxygen .

Biochemical Pathways

The compound is involved in the phenylacetic acid catabolic pathway . This pathway is responsible for the degradation of phenylacetic acid, a central intermediate metabolite in bacterial degradation of aromatic components . The pathway enables microbes to utilize various aromatic compounds with high efficiency .

Pharmacokinetics

It is known that phenylacetate esterases found in the human liver cytosol and human plasma esterase can hydrolyze phenylacetate . Phenylacetate hydrolysis involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .

Result of Action

The result of the compound’s action is the formation of 1,2-epoxyphenylacetyl-CoA . This is a crucial step in the phenylacetic acid catabolic pathway, enabling the degradation of aromatic components .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of oxygen

Biochemical Analysis

Biochemical Properties

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenylacetyl-CoA epoxidase, a multicomponent enzyme system that catalyzes the reduction of phenylacetyl-CoA to form 1,2-epoxyphenylacetyl-CoA . This interaction is crucial for the compound’s role in metabolic pathways involving aromatic compounds.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the phenylacetate catabolic pathway in bacteria, which is involved in biofilm formation and antimicrobial activity . This indicates its potential role in modulating cellular functions and responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is known to interact with phenylacetyl-CoA epoxidase, leading to the formation of 1,2-epoxyphenylacetyl-CoA . This interaction is essential for the compound’s role in the degradation of aromatic compounds and its subsequent effects on cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound’s interaction with phenylacetyl-CoA epoxidase is dependent on the presence of oxygen and NADPH consumption . This indicates that the compound’s effects may vary under different experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. The compound’s role in the phenylacetate catabolic pathway suggests that its dosage effects are closely related to its interactions with enzymes and other biomolecules involved in this pathway .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. It interacts with enzymes such as phenylacetyl-CoA epoxidase, which catalyzes the formation of 1,2-epoxyphenylacetyl-CoA . This interaction is crucial for the compound’s role in metabolic flux and the regulation of metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with phenylacetyl-CoA epoxidase suggests that it may be localized to specific cellular compartments where this enzyme is active . This localization is essential for the compound’s function and its effects on cellular metabolism.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity and function. The compound’s interaction with phenylacetyl-CoA epoxidase indicates that it may be targeted to the cytosol and other cellular compartments involved in the degradation of aromatic compounds . This subcellular localization is critical for the compound’s role in cellular metabolism and its overall biochemical effects.

Properties

IUPAC Name |

1-(2-phenylacetyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-11-6-2-1-3-7-11)15-9-5-4-8-12(15)14(17)18/h1-3,6-7,12H,4-5,8-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPYJXXYTOWXCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)

![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)

![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)